Dimethyl-1,2,4-thiadiazole

Description

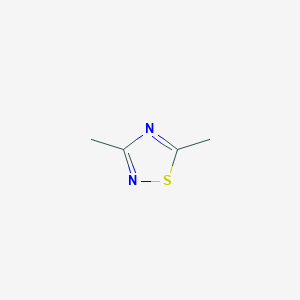

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-5-4(2)7-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBPVACPFBSAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 1,2,4 Thiadiazole and Its Derivatives

Classical and Established Synthetic Routes to 1,2,4-Thiadiazoles

The construction of the 1,2,4-thiadiazole (B1232254) ring system is well-documented, with several reliable methods being developed over the years. These classical routes form the foundation for synthesizing a wide array of substituted 1,2,4-thiadiazoles.

Cyclization Reactions Involving Thioamides and Amidines

A prominent strategy for synthesizing unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles involves the reaction of amidines with thioacylating agents like dithioesters. acs.org This method typically proceeds through a base-promoted condensation to form a thioacylamidine intermediate. This intermediate then undergoes an intramolecular dehydrogenative N–S coupling to yield the final 1,2,4-thiadiazole product. acs.org The reaction can be carried out under inert atmosphere at room temperature using bases such as sodium hydride in solvents like DMF. acs.org

Another approach involves the intramolecular oxidative cyclization of amidinithioureas to form 3,5-unsymmetrically disubstituted 1,2,4-thiadiazoles. isres.org Similarly, 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles can be efficiently synthesized from imidoyl and guanyl thiourea (B124793) substrates through an oxidative N–S bond formation mediated by molecular iodine. acs.org

Oxidative Dimerization Strategies for Thiadiazole Ring Formation

The oxidative dimerization of thioamides is one of the most common and direct methods for synthesizing symmetrically 3,5-disubstituted-1,2,4-thiadiazoles. isres.orgacs.org This approach utilizes a variety of oxidizing agents to facilitate the formation of the heterocyclic ring from two molecules of a thioamide precursor. acs.orgrhhz.net

A range of oxidants have been successfully employed, including hypervalent iodine compounds, molecular oxygen, and electrochemical methods. acs.orgrhhz.netjst.go.jp Green chemistry principles have been applied to this reaction, for instance, by using iodine as a catalyst with molecular oxygen as the terminal oxidant in water, which is an environmentally benign solvent. rhhz.net This particular method has proven effective for both aryl and alkyl thioamides, as well as substituted thioureas. rhhz.net

Enzymatic strategies have also been developed. Vanadium-dependent haloperoxidase (VHPO) enzymes can catalyze the oxidative dimerization of thioamides using hydrogen peroxide as the terminal oxidant and a catalytic amount of a halide salt. acs.orgnih.gov This biocatalytic approach is noted for its excellent chemoselectivity and proceeds through two distinct enzyme-mediated sulfur halogenation events. acs.org

Table 1: Examples of Oxidative Dimerization of Thioamides

| Substrate | Oxidant/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiobenzamide (B147508) | Tetrabutylammonium iodide (TBAI) | Constant Current Electrolysis | 3,5-Diphenyl-1,2,4-thiadiazole | 85 | jst.go.jp |

| Thiobenzamide | I₂ (catalyst), O₂ | Water, Reflux | 3,5-Diphenyl-1,2,4-thiadiazole | 93 | rhhz.net |

| Thiobenzamide | Vanadium-dependent chloroperoxidase, KBr, H₂O₂ | PIPES buffer/MeCN | 3,5-Diphenyl-1,2,4-thiadiazole | 42-77 | acs.org |

| 4-Methoxythiobenzamide | NaH | DMF, rt, 4h | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 87 | acs.org |

| S-Alkyl dithiocarbamates | Periodic acid (H₅IO₆) | CH₂Cl₂, 0°C, 15 min | 3,5-Bis-mercapto-1,2,4-thiadiazoles | High to Excellent | thieme-connect.com |

Heteroannulation and Cyclocondensation Approaches

Heteroannulation and cyclocondensation reactions represent another versatile class of methods for constructing the 1,2,4-thiadiazole ring. These reactions involve the formation of the heterocyclic ring by combining different molecular fragments. For example, the reaction of amidoximes with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), followed by treatment with a Lewis acid like boron trifluoride diethyl etherate, yields 3-substituted 4,5-dihydro-5-oxo-1,2,4-thiadiazoles. researchgate.net The Lewis acid is believed to promote the rearrangement of a thioxocarbamate intermediate, which then cyclizes. researchgate.net

Multicomponent reactions, a type of cyclocondensation, have also been utilized. For instance, the reaction of aldehydes, malononitrile, and 2-amino-1,3,4-thiadiazoles can lead to the formation of fused heterocyclic systems containing a thiadiazole ring. nih.gov

Synthesis from Hydrazonoyl Halides and Dithioate Derivatives

Hydrazonoyl halides are valuable precursors for the synthesis of various heterocyclic compounds, including 1,2,4-thiadiazoles. nih.govresearchgate.net These compounds react with sulfur-containing nucleophiles, such as dithioate derivatives, in the presence of a base to form the thiadiazole ring. nih.govrsc.org

The mechanism of this reaction is often proposed to proceed in one of two ways: either through a stepwise nucleophilic substitution to form an acyclic thiohydrazonate ester intermediate that subsequently undergoes intramolecular cyclization, or via a 1,3-dipolar cycloaddition. nih.govrsc.org In the latter pathway, the hydrazonoyl halide is converted in situ into a nitrilimine intermediate by the base. This highly reactive 1,3-dipole then reacts with the C=S double bond of the dithioate derivative to form the heterocyclic ring, typically with the elimination of a small molecule like methanethiol. nih.govresearchgate.netrsc.org

Table 2: Synthesis of 1,2,4-Thiadiazoles from Hydrazonoyl Halides

| Hydrazonoyl Halide | Sulfur Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Aryl-C-aryl hydrazonoyl bromides | Methyl hydrazinecarbodithioate | Ethanol, TEA, Reflux | 2-Hydrazono-5-aryl-2,3-dihydro-1,3,4-thiadiazoles | nih.gov |

| N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride | Methyl hydrazinecarbodithioate | Basic medium, Reflux | Substituted 1,3,4-thiadiazole (B1197879) | researchgate.net |

| Bis-hydrazonoyl dichlorides | Methyl hydrogen phenyl carbonimidodithioate | Dioxane, TEA, Reflux | Bis-thiadiazoles | tubitak.gov.tr |

| C-Acetyl-N-phenyl hydrazonoyl chloride | Methyl phenyldithiocarbamate | Ethanolic TEA | 2,3-Dihydro-1,3,4-thiadiazole derivative | rsc.org |

Targeted Synthesis of Dimethyl-1,2,4-thiadiazole

While many synthetic methods focus on aryl-substituted 1,2,4-thiadiazoles, the synthesis of the specific isomer 3,5-dimethyl-1,2,4-thiadiazole can be achieved by applying the general principles outlined above. The oxidative dimerization of thioacetamide (B46855) is a direct and logical route to obtaining 3,5-dimethyl-1,2,4-thiadiazole. This follows the established strategy where two molecules of a simple alkyl thioamide dimerize to form the symmetrically substituted thiadiazole ring. rhhz.net

Regioselective Functionalization Approaches

The functionalization of a pre-existing 1,2,4-thiadiazole ring is a powerful strategy for creating diverse derivatives. rsc.org Regioselective methods allow for the introduction of new functional groups at specific positions on the heterocyclic core.

A notable example is the iridium-catalyzed C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water. rsc.orgnih.govresearchgate.net This C-N cross-coupling reaction demonstrates excellent regioselectivity. rsc.orgnih.gov The reaction is believed to proceed via a mechanism where an active iridium catalytic species coordinates to a nitrogen atom in the thiadiazole ring. rsc.orgnih.gov This coordination directs the subsequent C-H metalation and bond formation at a specific carbon atom of the ring, leading to a highly controlled functionalization. rsc.orgnih.gov This approach is significant as it allows for the diversification of 1,2,4-thiadiazole structures under relatively green conditions, using water as the solvent. rsc.org

Strategies for Methyl Group Introduction on the Thiadiazole Core

The introduction of methyl groups onto the 1,2,4-thiadiazole ring is typically achieved by using starting materials that already contain the methyl substituents. For instance, the synthesis of 3,5-dimethyl-1,2,4-thiadiazole can be accomplished through the oxidative dimerization of thioacetamide. This approach is a common and direct method for producing symmetrically substituted 1,2,4-thiadiazoles.

In more complex scenarios involving unsymmetrically substituted thiadiazoles, a stepwise approach is necessary. One such method involves the reaction of amidines with dithioesters. For example, a substituted benzamidine (B55565) can be reacted with a methyl-containing dithioester to introduce a methyl group at one of the positions on the thiadiazole ring. acs.org

Another strategy involves the use of N-tosylhydrazones, which are valued for their stability and reactivity, as precursors for creating substituted 1,2,3-thiadiazoles, a related class of compounds. isres.org While not directly for 1,2,4-thiadiazoles, the principles of using pre-functionalized starting materials are similar.

Advanced and Sustainable Synthetic Methodologies

Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for producing 1,2,4-thiadiazoles, including dimethyl-substituted derivatives. These methodologies align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comresearchgate.netnanobioletters.com

Green Chemistry Approaches in 1,2,4-Thiadiazole Synthesis

Green chemistry offers a framework for designing more sustainable chemical processes. bohrium.com Key strategies in the synthesis of 1,2,4-thiadiazoles include the use of greener solvents, catalysts, and alternative energy sources. bohrium.commdpi.com

Green Solvents and Catalysts: A significant focus of green chemistry is the replacement of hazardous solvents with more benign alternatives like water. bohrium.comrhhz.net For instance, an efficient process for synthesizing 3,5-diaryl-1,2,4-thiadiazoles involves an iodine-catalyzed oxidative dimerization of thioamides in water, using molecular oxygen as the terminal oxidant. rhhz.net This method is applicable to a broad range of substrates, including those that would lead to this compound. rhhz.net Basic alumina (B75360) has also been used as a catalyst in solvent-free grinding methods to produce 3,5-disubstituted-1,2,4-thiadiazoles in high yields and with short reaction times. mdpi.com

Solvent-Free and Grinding Approaches: Solvent-free, or neat, conditions represent a significant step towards greener synthesis. Xu et al. developed a method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles by grinding a mixture of a substituted thioamide with N-bromosuccinimide (NBS) in the presence of basic alumina, achieving excellent yields in minutes. mdpi.com

The following table summarizes various green synthetic approaches for 1,2,4-thiadiazoles:

| Approach | Catalyst/Reagent | Solvent | Key Advantages |

| Oxidative Dimerization | Iodine | Water | Use of molecular oxygen as oxidant, environmentally benign. rhhz.net |

| Grinding Method | Basic Alumina/NBS | Solvent-free | High efficiency, short reaction times, high yields. mdpi.com |

| Intramolecular Cyclization | Hypervalent iodine(III) | Not specified | Metal-free, short reaction times, good yields. mdpi.com |

| Oxidative N-S Bond Formation | Molecular Iodine | Acetonitrile | Transition-metal-free, mild conditions. mdpi.com |

| Hydrogen Peroxide-Mediated | Hydrogen Peroxide | Ethanol | Simple operation, clean by-products. mdpi.com |

Metal-Catalyzed and Transition-Metal-Free Methods

Both metal-catalyzed and transition-metal-free approaches have been developed to synthesize 1,2,4-thiadiazoles, offering different advantages in terms of cost, environmental impact, and substrate scope.

Metal-Catalyzed Methods: Copper-catalyzed cyclization has been employed to produce 3-substituted 5-amino-1,2,4-thiadiazoles from imidoylthioureas in a one-pot process. researchgate.net This method is efficient and uses an inexpensive and environmentally friendly copper salt. researchgate.net

Transition-Metal-Free Methods: A significant trend in modern synthesis is the avoidance of transition metals to reduce cost and toxicity. Several metal-free methods have been reported for 1,2,4-thiadiazole synthesis. acs.orgrsc.org One notable example is the use of molecular iodine as a catalyst for the oxidative cyclization of 2-aminopyridine (B139424) or amidines with isothiocyanates. acs.org This one-pot protocol is highly efficient and proceeds at ambient temperature. acs.org Another approach involves the reaction of N-chloroamidines with isothiocyanates, which proceeds without any external oxidizing agents or transition metal catalysts, offering high yields and a simple workup. bohrium.comnih.gov Furthermore, a base-mediated method using NaH in DMF has been developed for the dehydrogenative intramolecular N-S bond formation to yield 3,5-disubstituted-1,2,4-thiadiazoles. acs.orgnih.govorganic-chemistry.org

Biocatalytic Synthesis and Enzymatic Halide Recycling in Thiadiazole Formation

Biocatalysis is an emerging and highly sustainable approach for chemical synthesis. researchgate.netchemrxiv.org Vanadium-dependent haloperoxidase (VHPO) enzymes have been successfully used as biocatalysts for the oxidative dimerization of thioamides to produce 1,2,4-thiadiazoles. acs.orgnih.govfigshare.comconsensus.appthieme-connect.com

This enzyme-mediated strategy utilizes a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. researchgate.netacs.org The process involves an enzymatic halide recycling mechanism, where the VHPO repeatedly oxidizes the halide to generate a reactive halogenating agent. chemrxiv.orgacs.orgnih.gov This method is highly chemoselective and operates under mild conditions, offering moderate to high yields for a diverse range of thioamides. researchgate.netacs.org Mechanistic studies suggest that the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events. acs.orgnih.gov This biocatalytic approach has been successfully applied to the synthesis of various 1,2,4-thiadiazoles, including those with methyl substitutions. acs.org

Ultrasonic and Microwave-Assisted Synthetic Techniques

The use of alternative energy sources like ultrasound and microwaves can significantly accelerate reaction rates and improve yields in organic synthesis. researchgate.netnanobioletters.com

Ultrasonic-Assisted Synthesis: Ultrasound irradiation has been utilized to promote the synthesis of 1,2,4-thiadiazoles. mdpi.comresearchgate.net For example, the conversion of thiobenzamide to the corresponding 1,2,4-thiadiazole can be achieved under ultrasound irradiation in an aqueous medium at ambient temperature in a metal-free and catalyst-free one-pot protocol. mdpi.com This sonochemical method is considered environmentally benign and efficient. researchgate.net Multicomponent reactions under ultrasound irradiation have also been developed for synthesizing complex thiadiazole derivatives, offering excellent yields in short reaction times. sci-hub.setandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation is another effective technique for accelerating the synthesis of 1,2,4-thiadiazole derivatives. scielo.brderpharmachemica.comresearchgate.netnih.govnih.gov This method often leads to higher yields, shorter reaction times, and purer products compared to conventional heating methods. derpharmachemica.comresearchgate.net It has been successfully applied to the synthesis of various fused and substituted 1,2,4-thiadiazole systems. scielo.brnih.govnih.gov

Challenges and Innovations in this compound Synthesis

While significant progress has been made, challenges remain in the synthesis of 1,2,4-thiadiazoles, particularly for unsymmetrically substituted derivatives. isres.org Many existing methods are best suited for creating symmetrical 3,5-disubstituted-1,2,4-thiadiazoles. acs.org The development of versatile and efficient methods for producing unsymmetrical analogs remains an active area of research. isres.orgacs.org

Innovations in this field are focused on overcoming these challenges through novel synthetic strategies. For instance, a one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been developed using 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur, although this method can require high temperatures and may result in lower yields for certain substrates. acs.org

The development of electrochemical methods for S-N bond construction represents another innovative frontier. jst.go.jp An electrochemical synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles has been reported through the oxidative dimerization of α-oxothioamides, mediated by tetra-n-butylammonium iodide (TBAI). jst.go.jp Such electrochemical approaches offer a potentially greener and more controlled alternative to traditional chemical oxidants.

Continued innovation in catalyst design, including both metal-based and organocatalysts, as well as the expansion of biocatalytic and energy-efficient methods, will be crucial for advancing the synthesis of this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of Dimethyl 1,2,4 Thiadiazole

Ring System Stability and Aromaticity Considerations

The 1,2,4-thiadiazole (B1232254) ring is a five-membered heterocyclic system containing one sulfur atom and two nitrogen atoms. Its derivatives, including dimethyl-1,2,4-thiadiazole, are generally stable compounds, a characteristic attributed to the aromatic nature of the ring. isres.org The aromaticity arises from the delocalization of six π-electrons across the five-membered ring, which includes lone pair electrons from the sulfur atom. wikipedia.org

Theoretical studies have concluded that thiadiazoles are aromatic, exhibiting a greater degree of aromatic character than other five-membered heterocycles such as pyrrole, thiophene (B33073), and furan. researchgate.net The inductive effect of the sulfur atom contributes to the ring's relatively high aromaticity and imparts a weakly basic character. isres.orgresearchgate.net However, the presence of two electronegative nitrogen atoms results in an electron-deficient ring system. researchgate.net This electron deficiency is a key factor governing the ring's reactivity. While the parent 1,2,4-thiadiazole is reported to be sensitive to acids, alkalis, and oxidizing or reducing agents, the presence of substituents, such as the methyl groups in this compound, enhances its stability under these conditions. isres.orgchemicalbook.com

| Property | Description | Reference |

|---|---|---|

| Aromatic Character | Considered highly aromatic, more so than thiophene or furan. | researchgate.net |

| Electronic Nature | Electron-deficient due to two electronegative nitrogen atoms. | researchgate.net |

| Basicity | Weakly basic due to the inductive effect of the sulfur atom. | isres.orgresearchgate.net |

| General Stability | Generally stable, with stability enhanced by 3- and 5-position substituents. | isres.org |

| Reactivity with Acids/Alkalis | The unsubstituted ring is sensitive, but substituted versions are more robust. | isres.orgchemicalbook.com |

Nucleophilic Substitution Reactions on the Thiadiazole Ring

The electron-deficient nature of the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attack. chemicalbook.com The electronegativity of the two ring nitrogen atoms significantly reduces the electron density at the ring's carbon atoms, thereby activating them towards reaction with nucleophiles. nih.govcore.ac.uk This is a characteristic reaction of the 1,3,4-thiadiazole (B1197879) nucleus as well, where the ease of nucleophilic attack is a defining feature. core.ac.uk

In the 1,2,4-thiadiazole system, the carbon atoms at positions C-3 and C-5 are the sites for nucleophilic attack. Computational studies indicate that the π-electron density is lowest at the C-5 position. chemicalbook.com Consequently, the C-5 position is the most reactive site for nucleophilic substitution reactions. isres.orgchemicalbook.com This heightened reactivity makes C-5 halogenated 1,2,4-thiadiazoles valuable synthetic intermediates, as the halogen atom can be readily displaced by a wide range of nucleophiles, a strategy also employed in the 1,3,4-thiadiazole series. nih.gov

| Ring Position | Relative Electron Density | Reactivity towards Nucleophiles | Reference |

|---|---|---|---|

| C-3 | Low | Susceptible to attack. | chemicalbook.com |

| C-5 | Lowest | Most reactive site for nucleophilic substitution. | isres.orgchemicalbook.com |

Transformations of Peripheral Functional Groups of this compound Derivatives

A key strategy for creating diverse derivatives of this compound involves the chemical transformation of the peripheral methyl groups. The reactivity of these methyl groups is comparable to that of picoline, indicating they can serve as handles for further functionalization. nih.govcore.ac.uk For instance, these groups can undergo reactions such as oxidation to form carboxylic acids, which can then be converted into a variety of other functional groups like esters, amides, or alcohols via reduction. mdpi.com Halogenation of the side-chain methyl groups is another potential pathway to introduce functionality, creating reactive intermediates for subsequent substitution reactions. researchgate.net These transformations allow for the synthesis of a wide array of derivatives where the stable 1,2,4-thiadiazole core acts as a scaffold. For example, a common synthetic route involves converting a methyl group to a carboxylic acid, then to an acid chloride, which can then be reacted with various amines or alcohols to produce a library of amide or ester derivatives. nih.gov

Heterocyclic Annulation and Fusion Chemistry of Thiadiazole Scaffolds

The 1,2,4-thiadiazole ring serves as a versatile building block in the synthesis of fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing thiadiazole scaffold, lead to complex polycyclic structures with diverse chemical properties. Various synthetic methodologies have been developed to construct fused systems, such as imidazo[2,1-b] nih.govcore.ac.ukresearchgate.netthiadiazoles and 1,2,4-triazolo[3,4-b] nih.govcore.ac.ukresearchgate.netthiadiazoles, from substituted thiadiazole precursors. researchgate.netresearchgate.net Research has demonstrated the synthesis of novel 1,2,4-thiadiazole-fused pyridone derivatives and chalcone-fused quinoline-benzimidazole-1,2,4-thiadiazoles. rsc.org These reactions often involve the functional groups attached to the thiadiazole ring participating in cyclization with a suitable reaction partner. For instance, an amino-substituted thiadiazole can react with a dicarbonyl compound to form a new fused ring. The development of such synthetic routes is crucial for accessing novel chemical space and creating molecules with specific structural and electronic properties.

Tautomeric Equilibrium Studies of Substituted Thiadiazoles

Tautomerism, the phenomenon where structural isomers are interconvertible by a chemical reaction, is a crucial aspect of the chemistry of heterocyclic compounds, including substituted 1,2,4-thiadiazoles. The position of the tautomeric equilibrium can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. While specific tautomeric studies on 3,5-dimethyl-1,2,4-thiadiazole are not extensively documented in publicly available research, the principles governing this equilibrium can be thoroughly understood by examining studies on other substituted thiadiazole and structurally related azole derivatives. These studies primarily focus on prototropic tautomerism, where the isomers differ in the location of a proton.

The investigation of tautomeric equilibria relies heavily on a combination of spectroscopic techniques and computational methods. Spectroscopic analyses using FTIR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy allow for the identification and quantification of different tautomers present in a sample. nih.govresearchgate.netmdpi.comsemanticscholar.org Concurrently, quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are employed to determine the relative stabilities and energy barriers between tautomers in the gas phase and in solution. researchgate.netnih.gov

Keto-Enol Tautomerism

A prominent type of tautomerism observed in thiadiazole derivatives is keto-enol tautomerism, which occurs when a substituent contains a carbonyl group adjacent to a carbon atom bearing a hydrogen. Research on a novel 1,3,4-thiadiazole derivative featuring a 3-mercaptobutan-2-one moiety provides significant insight into this process. nih.govresearchgate.netmdpi.com Spectroscopic data confirmed that this compound coexists as both keto and enol forms. nih.govresearchgate.net

The equilibrium between these forms is highly sensitive to the solvent environment. The polarity of the solvent plays a critical role in determining which tautomer is more stable. Experimental investigations using 1H-NMR and UV-Visible spectroscopy in various solvents demonstrated a clear trend: the enol form is favored in non-polar solvents, whereas the keto form predominates in polar solvents. nih.govresearchgate.netnih.gov This is because polar solvents can better stabilize the more polar keto tautomer through intermolecular interactions.

The findings from these spectroscopic studies are summarized in the table below, illustrating the percentage of each tautomer and the equilibrium constant (Kc) in different solvents. nih.gov

| Solvent | Enol Form (%) | Keto Form (%) | Equilibrium Constant (Kc) |

|---|---|---|---|

| Chloroform (CDCl3) | 59.3 | 40.7 | 1.45 |

| Methanol | 38.4 | 61.6 | 0.62 |

| DMSO | 27.1 | 72.9 | 0.37 |

The equilibrium constant Kc is calculated as [% Enol] / [% Keto]. A higher Kc indicates a greater preference for the enol form.

Thione-Thiol Tautomerism

Another significant tautomeric relationship in thiadiazoles is the thione-thiol equilibrium, particularly in derivatives containing a mercapto (-SH) or thione (C=S) group. Although part of the broader class of azoles, studies on 1,2,4-triazole-3-thione derivatives offer valuable analogous insights. nih.gov Computational studies using various levels of theory (HF, B3LYP, MP2) have been conducted to determine the energetics of this tautomerism. nih.gov

These theoretical calculations consistently show that in the gas phase, the thione form is the more stable tautomer. nih.gov The influence of substituents on the triazole ring was found to have no considerable effect on the relative stabilities or the energy barriers for the proton transfer, with the thione form remaining the predominant species. nih.gov This preference for the thione tautomer is a common observation in many five-membered heterocyclic thiones.

The study of tautomerism in substituted thiadiazoles is essential for understanding their fundamental chemical nature. The equilibrium is a delicate balance influenced by the electronic properties of the substituents and the nature of the surrounding medium. Spectroscopic and computational tools have proven indispensable in elucidating these complex relationships, revealing that the keto/thione forms are generally favored in polar environments, while the enol/thiol forms can be more prevalent in non-polar media or the gas phase.

Spectroscopic and Structural Characterization Methodologies for Dimethyl 1,2,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework. For 3,5-Dimethyl-1,2,4-thiadiazole, both one-dimensional and two-dimensional NMR methods are employed to unambiguously assign its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the case of 3,5-Dimethyl-1,2,4-thiadiazole, the ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the protons of the two methyl groups. Since the two methyl groups at positions 3 and 5 are in chemically equivalent environments, they are expected to produce a single sharp signal. The chemical shift of this signal would be indicative of the electronic environment created by the 1,2,4-thiadiazole (B1232254) ring. For analogous methyl-substituted 1,3,4-thiadiazole (B1197879) derivatives, methyl proton signals have been observed as singlets in the range of δ 2.27–2.51 ppm.

Table 1: Expected ¹H NMR Spectral Data for 3,5-Dimethyl-1,2,4-thiadiazole

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for 3,5-Dimethyl-1,2,4-thiadiazole would show two distinct signals: one for the carbon atoms of the two equivalent methyl groups and another for the two equivalent carbon atoms (C3 and C5) within the heterocyclic ring. Studies on similarly structured 1,2,4-thiadiazole derivatives have shown that the ring carbons resonate at significantly different fields compared to the substituent carbons. For instance, in 3,5-disubstituted 1,2,4-thiadiazoles, the ring carbons C3 and C5 have been observed in the regions of δ 153-158 ppm and δ 177-178 ppm, respectively researchgate.net. The methyl carbon signal would appear much further upfield.

Table 2: Expected ¹³C NMR Spectral Data for 3,5-Dimethyl-1,2,4-thiadiazole

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15-25 |

Advanced 2D NMR Spectroscopy (e.g., gDQFCOSY, gHSQC, gHMBC)

Advanced two-dimensional (2D) NMR techniques are instrumental in confirming the assignments made from 1D spectra and establishing connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would show a correlation between the proton signal of the methyl groups and the carbon signal of the same methyl groups, confirming their direct one-bond connection.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (typically 2-3 bond) correlations. For 3,5-Dimethyl-1,2,4-thiadiazole, an HMBC spectrum would be crucial to confirm the structure by showing a correlation between the methyl protons and the ring carbons (C3 and C5), thus establishing the connectivity of the methyl groups to the thiadiazole ring.

Gradient Double Quantum Filtered Correlation Spectroscopy (gDQFCOSY): While primarily used to show proton-proton couplings, this experiment would be less informative for 3,5-Dimethyl-1,2,4-thiadiazole due to the absence of vicinal protons, but it would confirm the lack of such couplings.

These advanced methods are routinely used for the complete and unambiguous structural assignment of heterocyclic compounds, including various thiadiazole derivatives nih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of 3,5-Dimethyl-1,2,4-thiadiazole would exhibit characteristic absorption bands corresponding to the vibrations of its structural components. Key expected vibrations include C-H stretching and bending from the methyl groups, and C=N and C-S stretching from the thiadiazole ring. In studies of related 1,3,4-thiadiazole compounds, the heterocyclic C=N stretching vibration is typically observed as a strong and sharp band around 1600-1630 cm⁻¹, while C-S-C stretching modes appear in the fingerprint region, often below 700 cm⁻¹ dergipark.org.trsid.ir.

Table 3: Expected FT-IR Absorption Bands for 3,5-Dimethyl-1,2,4-thiadiazole

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (methyl) | ~2900-3000 | Medium |

| C=N stretching (ring) | ~1600-1630 | Strong |

| C-H bending (methyl) | ~1375-1450 | Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For 3,5-Dimethyl-1,2,4-thiadiazole, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern upon electron impact would likely involve the cleavage of the methyl groups and the breakdown of the heterocyclic ring. Fragmentation of heterocyclic rings like thiadiazoles can be complex, but common pathways often involve the loss of small, stable neutral molecules. Studies on isomeric 1,2,3-thiadiazoles have shown that fragmentation can proceed through the loss of a nitrogen molecule (N₂), a process that may or may not be characteristic for the 1,2,4-isomer nih.govmdpi.com. The fragmentation would also likely show a peak corresponding to the loss of a methyl radical (•CH₃).

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 3,5-Dimethyl-1,2,4-thiadiazole |

| 1,3,4-thiadiazole |

| 1,2,3-thiadiazole (B1210528) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's elemental composition. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula. This is particularly important in the study of heterocyclic compounds like thiadiazoles to distinguish between isomers and confirm the identity of newly synthesized molecules.

In the analysis of thiadiazole derivatives, HRMS plays a critical role. For instance, studies on various mono- and di-substituted 1,2,3-thiadiazoles have utilized HRMS to elucidate their fragmentation patterns. rsc.org A key observation in these studies is that the molecular ion often undergoes the elimination of a nitrogen molecule before the fragmentation of its substituents. rsc.org The application of ESI-HRMS has also been instrumental in differentiating between isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, demonstrating its power in detailed structural analysis. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for both the purification and identification of chemical compounds. The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the separation of the target compound from impurities, reaction byproducts, and starting materials, while simultaneously confirming its identity through its mass-to-charge ratio (m/z).

LC-MS methods have been developed for the analysis of various thiadiazole derivatives. For example, a modern atmospheric pressure ionization (API) ion-trap mass spectrometer coupled with fast chromatographic separation was used to determine the presence of 5-phenyl-3-thioureido-1,2,4-thiadiazole in serum. nih.gov This method demonstrated high precision, accuracy, and a linear range suitable for pharmacokinetic studies. nih.gov Similarly, the structure of a new pyrazolone-thiadiazole hybrid molecule was confirmed using LC-MS analysis, validating its synthesis. semanticscholar.org The development of robust SPE-LC-MS/MS procedures also enables the quantification of related polar compounds like 1,2,4-triazole (B32235) in environmental samples. geus.dk

Interactive Data Table: LC-MS Parameters for Thiadiazole Derivative Analysis

| Parameter | 5-phenyl-3-thioureido-1,2,4-thiadiazole Analysis nih.gov |

|---|---|

| Chromatography Column | C8 reversed-phase narrow-bore |

| Mobile Phase | Acetonitrile-water-acetic acid (90:10:0.01, v/v/v) |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive ion detection |

| Detection Mode | Single Ion Monitoring (SIM) |

| Quantitation Limit | 25 ng/ml |

| Linear Range | 25-2500 ng/ml |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Analog Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high molecular weight compounds. It allows for the ionization of molecules directly from a solution, often resulting in minimal fragmentation, which is ideal for determining the molecular weight of an intact molecule. When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for structural elucidation by analyzing the fragmentation patterns of selected ions. nih.gov

ESI-MS/MS has been effectively used to study and differentiate between isomers of thiadiazole analogs. nih.govmdpi.com In studies comparing 4,5-functionalized 1,2,3-thiadiazoles and their 1,2,3-triazole isomers, ESI-MS/MS in both positive and negative ion modes revealed distinct fragmentation pathways that allow for their unambiguous identification. nih.govmdpi.com The technique was sensitive enough to detect gas-phase rearrangements of the protonated molecules, providing deep insight into their intrinsic chemical properties. nih.govmdpi.com This capability is crucial for characterizing libraries of thiadiazole derivatives in medicinal chemistry and materials science.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides information about the electronic structure of the compound.

The UV absorption spectra of 1,2,4-thiadiazoles have been a subject of study. rsc.org For thiadiazole derivatives, the spectra typically show absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the thiadiazole ring. For example, studies on 1,3,4-thiadiazole derivatives have shown that changes in solvent polarity can induce a noticeable bathochromic (red) shift in the main absorption band. nih.gov Similarly, the introduction of thiadiazole rings to a BODIPY core alters the electronic properties, resulting in bathochromic shifts in the absorption spectra. rsc.org In the case of 3,4-dimethyl-1,2,5-thiadiazole, its UV spectrum in an argon matrix was used to confirm its suitability for photolysis experiments. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for Thiadiazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) | Various | ~320-330 nm | nih.gov |

| 2-Substituted BODIPY-thiadiazoles | Acetonitrile | 504-505 nm | rsc.org |

| 2,6-Bis(substituted) BODIPY-thiadiazoles | Acetonitrile | 522-523 nm | rsc.org |

Fluorescence Spectroscopy (including Time-Resolved and Anisotropy Measurements)

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. It involves exciting a molecule with light of a specific wavelength and detecting the light that is emitted as the molecule returns to its ground state. This technique is used to study the structure, dynamics, and environment of fluorescent molecules.

Certain derivatives of thiadiazole exhibit interesting fluorescence properties. For instance, some 1,3,4-thiadiazole analogs display a dual fluorescence emission, an effect that can be induced by factors such as solvent polarity, pH, temperature, or the concentration of the compound itself. mdpi.com In a study of 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD), a single fluorescence emission was typically observed around 370 nm in most solvents, but aggregation effects in water-DMSO mixtures led to more complex emission spectra. nih.gov Time-resolved fluorescence lifetime measurements are also employed to further understand the excited-state dynamics of these compounds. nih.govmdpi.com These studies help to correlate the molecular structure with the observed fluorescence phenomena, which is valuable for the development of fluorescent probes and materials. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left-handed circularly polarized light versus right-handed circularly polarized light by chiral molecules. wikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of molecules and is widely used to study the conformation of biomolecules and the absolute configuration of chiral small molecules. wikipedia.org

For any chiral derivatives of dimethyl-1,2,4-thiadiazole, CD spectroscopy would be the definitive method for characterizing their stereochemistry. The resulting CD spectrum, with its characteristic positive and negative bands (known as Cotton effects), provides a unique fingerprint of the molecule's chirality. While specific CD studies on this compound are not widely reported, the principles of the technique are broadly applicable. For example, CD measurements are used for structural studies of small organic molecules, providing crucial information for enantioselective synthesis and the development of chiral drugs. wikipedia.orgtcu.edu Theoretical calculations are often employed in conjunction with experimental CD spectra to assign the absolute configuration of a chiral center. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

For the 1,2,4-thiadiazole class of compounds, single-crystal X-ray diffraction analysis is the primary method to unambiguously determine their molecular structure and stereochemistry. mdpi.com In a typical experiment, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a model of the electron density within the crystal is generated, from which the atomic positions can be determined.

Table 1: Example Crystallographic Data for a Substituted Thiadiazole Derivative This table presents representative data for a complex thiadiazole system to illustrate the type of information obtained from X-ray diffraction analysis.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 7.8707(2) | mdpi.com |

| b (Å) | 15.9681(4) | mdpi.com |

| c (Å) | 11.9798(4) | mdpi.com |

| β (°) | 100.283(3) | mdpi.com |

| Volume (ų) | 1481.44(7) | mdpi.com |

| Z (Molecules/Unit Cell) | 4 | mdpi.com |

Dynamic Light Scattering (DLS) for Aggregate Formation Studies

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. It is particularly valuable for studying the formation of molecular aggregates, which can significantly impact a compound's solubility, biological activity, and other properties. nih.govnih.gov The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius of the particles through the Stokes-Einstein equation.

In the context of thiadiazole derivatives, DLS can be employed to investigate their tendency to form aggregates in various solvent systems. mdpi.comnih.gov The formation of aggregates is a critical parameter, as it can be a precursor to precipitation or can influence the compound's interaction with biological systems. nih.govenovatia.com For instance, studies on other heterocyclic compounds have shown that changes in solvent polarity can induce aggregation, leading to phenomena such as aggregation-induced emission (AIE). nih.govresearchgate.net

A DLS experiment would involve preparing a solution of this compound in a specific solvent at a known concentration and temperature. The instrument would then measure the size distribution of any particles present. The results can reveal the presence of monomers, dimers, or larger oligomeric species. By varying parameters such as solvent composition, concentration, or pH, the conditions that promote or inhibit aggregation can be systematically studied. researchgate.net This information is crucial for formulation development and for understanding the compound's behavior in different environments. While specific DLS studies on this compound are not detailed in the available literature, the methodology is widely applied to characterize the aggregation states of various small molecules, including other thiadiazole isomers. mdpi.comnih.gov

Table 2: Principles of DLS Measurement for Aggregation Studies

| Measured Parameter | Principle | Derived Information |

| Intensity Fluctuation Rate | Fluctuations in scattered light intensity are correlated to the speed of particle diffusion due to Brownian motion. | Translational Diffusion Coefficient (Dₜ) |

| Hydrodynamic Radius (Rₕ) | Calculated from the diffusion coefficient using the Stokes-Einstein equation. Represents the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. | Particle Size / Aggregate Size |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Homogeneity of the sample (monodisperse vs. polydisperse) |

Theoretical and Computational Investigations of Dimethyl 1,2,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure and reactivity of heterocyclic compounds. These methods solve approximate solutions to the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Geometric and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the equilibrium geometry and electronic characteristics of molecules. DFT studies on the 1,3,4-thiadiazole (B1197879) ring, a close isomer of the 1,2,4-thiadiazole (B1232254), have demonstrated that the ring is planar, a feature that contributes to its stability. acs.org Calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), are employed to optimize molecular geometries and determine parameters such as bond lengths and angles. eurjchem.comscielo.brmdpi.com

For example, in a study of a substituted 1,2,4-triazole (B32235) derivative featuring a thioether linkage, the bond angle of C-S-C in the thioether group was found to be 98.36(7)°. mdpi.com The dihedral angles within the thiadiazole ring itself are typically calculated to be near 0°, confirming its planar nature. acs.org The substitution of methyl groups on the thiadiazole ring is not expected to significantly disrupt this planarity. These computational approaches have proven effective for evaluating the structural and spectral characteristics of such organic molecules.

| Parameter | Description | Typical Calculated Value (for related structures) | Reference |

|---|---|---|---|

| Ring Planarity | Dihedral angles within the thiadiazole ring. | Approximately 0° | acs.org |

| C=N Bond Length | Bond length of the carbon-nitrogen double bond in the ring. | ~1.31 Å | mdpi.com |

| N-N Bond Length | Bond length of the nitrogen-nitrogen single bond in the ring. | ~1.36 Å | acs.org |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

DFT calculations are commonly used to determine the energies of these orbitals. scielo.br For a substituted pyridine-triazole compound, the HOMO-LUMO energy gap was calculated to be 0.17499 Hartree. mdpi.com The distribution of these orbitals across the molecule indicates the most probable sites for chemical reactions. In many thiadiazole derivatives, the HOMO and LUMO are distributed across the pyridine (B92270) and thiadiazole rings, indicating that electron transitions primarily occur in these regions. mdpi.com The introduction of different substituent groups can tune the HOMO and LUMO energy levels. researchgate.net

| Orbital/Parameter | Description | Example Calculated Value (Hartree) | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -0.269 | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.042 | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | 0.227 | researchgate.net |

Note: Values are for 2,5-dimethyl-1,3,4-thiadiazole, a structural isomer.

Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MESP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For thiadiazole and its derivatives, MESP maps consistently show negative electrostatic potential around the nitrogen atoms of the heterocyclic ring. acs.orgresearchgate.net This indicates that the nitrogen atoms are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the regions around hydrogen atoms, such as those on the methyl groups, typically exhibit a positive potential. researchgate.net This information is vital for understanding intermolecular interactions and predicting how the molecule will interact with biological targets.

Molecular Modeling and Dynamics

Molecular modeling techniques, including docking and dynamics simulations, are used to study how a molecule like Dimethyl-1,2,4-thiadiazole might interact with biological macromolecules, such as proteins or enzymes. These simulations provide a dynamic, three-dimensional view of ligand-target interactions at the atomic level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). physchemres.org This technique is widely used in drug discovery to screen for potential drug candidates. Thiadiazole derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes.

For instance, various 1,3,4-thiadiazole derivatives have been docked into the active sites of targets such as the enoyl acyl carrier protein reductase (InhA) from M. tuberculosis and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). jst.go.jpmdpi.com These studies help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Docking scores, expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating stronger binding. jst.go.jp Studies on imidazo[2,1-b] eurjchem.comresearchgate.net-thiadiazole derivatives against anti-tubercular targets have shown docking scores ranging from -9.7 to -10.8 kcal/mol, indicating high affinity. jpsionline.com

| Thiadiazole Derivative Class | Protein Target | Reported Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Thiadiazole-Thiourea Conjugates | InhA of M. tuberculosis | -7.12 to -7.83 | jst.go.jp |

| Imidazo[2,1-b]-1,3,4-thiadiazoles | Pantothenate Synthetase | -9.7 to -10.8 | jpsionline.com |

| Pyridine-bearing 1,3,4-thiadiazoles | EGFR TK | Not specified | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking. nih.gov By simulating the movements and interactions of all atoms in the system over a period (often nanoseconds), researchers can verify if the ligand remains stably bound in the active site. physchemres.org

MD simulations have been performed on complexes of thiadiazole derivatives with targets like the P2X7 receptor and matrix metalloproteinase-9 (MMP-9). frontiersin.orgnih.gov These studies analyze parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the protein and the ligand's position. The results can confirm that the key interactions observed in docking are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. nih.gov

Aromaticity Assessments and Delocalization Indices

The aromaticity of the 1,2,4-thiadiazole ring system is a subject of considerable interest in theoretical and computational chemistry. Various indices are employed to quantify the degree of electron delocalization and cyclic conjugation, which are hallmarks of aromatic character. While specific studies focusing solely on 3,5-dimethyl-1,2,4-thiadiazole are limited, research on the broader class of thiadiazoles provides a framework for understanding its aromatic nature. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating aromaticity indices. Two of the most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system, and a value of 0 corresponds to a non-aromatic system. Studies on various substituted 1,3,4-thiadiazole derivatives have shown that the level of aromaticity, as indicated by the HOMA index, can be influenced by the nature of the substituents. For instance, an increase in the electrophilicity of the substituent has been shown to lead to an increase in the aromaticity of the thiadiazole ring. researchgate.net

While direct computational data for 3,5-dimethyl-1,2,4-thiadiazole is scarce, the available research on substituted thiadiazoles strongly suggests that the 1,2,4-thiadiazole ring possesses a significant degree of aromaticity. The presence of methyl groups is not expected to fundamentally alter this aromatic character, although they may have a minor influence on the electron distribution within the ring.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions, when compared with experimental data, can help to confirm the structure of a compound and provide a more detailed understanding of its electronic and vibrational characteristics. rsc.orgresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, often DFT, has become a standard tool in chemical research. nih.govnih.gov For 3,5-dimethyl-1,2,4-thiadiazole, the predicted chemical shifts can be compared to experimentally obtained values to validate the computational model and provide a detailed assignment of the observed signals.

While a dedicated study comparing experimental and a full suite of predicted spectroscopic data for 3,5-dimethyl-1,2,4-thiadiazole is not available, the principles of such a comparison are well-established. For instance, studies on other substituted thiadiazoles have shown good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Computational methods can also be used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov By comparing the calculated and experimental IR spectra, it is possible to assign the observed bands to specific vibrational modes of the molecule. This can provide valuable information about the molecule's structure and bonding. Studies on other five-membered heterocyclic compounds have demonstrated that DFT calculations can accurately predict vibrational frequencies, aiding in the detailed assignment of their IR spectra. researchgate.net

Studies on Thermochemical and Thermophysical Properties of Thiadiazoles

The thermochemical and thermophysical properties of a compound, such as its enthalpy of formation, heat capacity, and melting point, are crucial for understanding its stability and behavior under different conditions. Experimental and computational studies on substituted thiadiazoles have provided valuable data in this area. nih.govrsc.orgsemanticscholar.orgresearchgate.netisres.org

Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. nih.gov While specific experimental or calculated values for 3,5-dimethyl-1,2,4-thiadiazole are not readily found, quantitative structure-property relationship (QSPR) models can be used to predict the enthalpy of formation for a wide range of organic compounds based on their molecular structure. nih.gov

Heat Capacity: The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount. This property is important for various thermodynamic calculations.

Melting Point and Sublimation: The melting point of a compound is related to the strength of the intermolecular forces in its crystal lattice. Studies on novel 1,2,4-thiadiazole derivatives have shown a correlation between their melting points and their sublimation Gibbs energies. nih.gov The analysis of crystal packing and hydrogen bond networks in these compounds has provided insights into the factors that influence their thermophysical characteristics. nih.gov

Mechanistic Biological and Pharmacological Research Applications of Thiadiazole Scaffolds

Mechanistic Investigations of Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are a significant area of research, with studies aiming to elucidate their specific mechanisms of action against various pathogens.

Thiadiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanisms are varied, often hinging on the specific substitutions on the thiadiazole ring. One primary mode of action involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies have supported experimental results by showing that certain 1,3,4-thiadiazole (B1197879) derivatives can inhibit proteins like Kinase ThiM from Klebsiella pneumoniae and another protein from Staphylococcus epidermidis. rsc.orgrsc.org

Another identified mechanism is the disruption of bacterial nucleic acid processes. Studies investigating the interaction between 1,3,4-thiadiazole derivatives and calf thymus DNA (CT-DNA) have been conducted to understand how these molecules interfere with nucleic acids, which is a potential pathway for their antibacterial effects. rsc.orgnih.gov Furthermore, some thiadiazole derivatives, such as those hybridized with an oxazolidinone ring, show potent activity by replacing components of existing antibiotics like Linezolid, thereby acting on a known antibiotic target. The structural diversity of these derivatives allows them to be tailored to target specific bacterial pathways, making them promising candidates for new antibacterial agents. acs.org

Table 1: Examples of Antibacterial Activity in Thiadiazole Derivatives

| Compound Class | Target Organism(s) | Observed/Proposed Mechanism | Reference |

| 1,3,4-Thiadiazole phenyl oxazolidinone analogs | Gram-positive & Gram-negative bacteria | Replacement of morpholine C-ring of Linezolid | |

| 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles | S. aureus, S. epidermidis, B. subtilis | Specific mechanism under investigation, potent activity observed | |

| Methoxy cinnamic acid & phenylthiosemicarbazide derivatives | K. pneumoniae, S. hominis, S. epidermidis | Inhibition of Kinase ThiM and other bacterial proteins | rsc.orgrsc.org |

| Imidazo[2,1-b] nih.govjst.go.jpymerdigital.comthiadiazole derivatives | Shigella flexneri, Staphylococcus aureus | General antimicrobial activity, specific mechanism not detailed | nih.gov |

The antifungal activity of thiadiazole scaffolds is a critical area of investigation, particularly with the rise of resistant fungal strains. wjpmr.com A primary mechanism for many thiadiazole-based compounds is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. nih.gov Thiadiazole is considered a bioisostere of imidazole and triazole, which are known to inhibit the cytochrome P450 14-α-demethylase enzyme, a key player in the conversion of lanosterol to ergosterol. nih.gov Docking studies and ergosterol quantification assays have confirmed that certain 1,3,4-thiadiazole derivatives likely act by inhibiting this same enzyme. nih.gov

Another significant antifungal mechanism involves the disruption of cell wall biogenesis. Research on 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) has shown that it causes fungal cells to lose their characteristic shape, form giant cells, and exhibit reduced osmotic resistance. nih.govresearchgate.net This compound was found to interfere with the proper distribution of chitin and β(1→3) glucan in the cell wall, leading to weakened structural integrity, without affecting ergosterol content. nih.gov This indicates that thiadiazole derivatives can target different essential pathways in fungi, providing multiple avenues for the development of new antifungal agents. acs.org

Advanced Studies on Antiproliferative and Anticancer Mechanisms

Thiadiazole derivatives have emerged as a promising scaffold in the development of novel anticancer therapeutics, owing to their ability to interact with a wide range of molecular targets involved in cancer progression. nih.govresearchgate.net

A key anticancer strategy for thiadiazole derivatives is the inhibition of enzymes crucial for tumor growth and survival. One of the most well-known examples is acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase (CA) inhibitor. nih.govresearchgate.netrsc.org CAs, particularly the tumor-associated isoform CA IX, are involved in regulating pH in the tumor microenvironment, and their inhibition is a validated anticancer approach. mdpi.com

Other enzymes have also been identified as targets. Certain thiadiazole compounds have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer agents like combretastatin A-4. nih.gov These derivatives can arrest the cell cycle in the G2/M phase. nih.gov Additionally, thiadiazoles have been investigated as inhibitors of Inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine nucleotides necessary for DNA and RNA production. researchgate.netbepls.com The scaffold has also been used to develop inhibitors for heat shock protein 90 (Hsp90), leading to the depletion of client proteins essential for cancer cell proliferation. nih.gov

Table 2: Molecular Targets of Anticancer Thiadiazole Derivatives

| Target Enzyme/Protein | Type of Thiadiazole Derivative | Consequence of Inhibition | Reference |

| Carbonic Anhydrase (CA) | Acetazolamide and related sulfonamides | Disruption of tumor pH regulation | researchgate.netmdpi.com |

| Tubulin | 1,2,3-Thiadiazole (B1210528) analogs of combretastatin A-4 | Inhibition of microtubule polymerization, G2/M cell cycle arrest | nih.gov |

| Inosine Monophosphate Dehydrogenase (IMPDH) | NSC 4728 and its derivatives | Depletion of guanine nucleotides, halting DNA/RNA synthesis | researchgate.netbepls.com |

| Heat Shock Protein 90 (Hsp90) | 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | Depletion of Hsp90 client proteins (e.g., CRAF, ERBB2) | nih.gov |

| Topoisomerase II (topoII) | 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Diminished DNA synthesis in cancer cells | researchgate.net |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Nicotinamide–thiadiazol hybrids | Inhibition of tumor angiogenesis | researchgate.net |

Some 1,3,4-thiadiazole derivatives exert their anticancer effects by directly interacting with DNA. mdpi.com These compounds are investigated for their ability to bind to DNA, which can inhibit replication and transcription processes essential for cancer cell proliferation. bepls.com Spectroscopic studies are often employed to analyze the interaction between these molecules and calf thymus DNA (CT-DNA), providing insights into their binding mechanisms. rsc.orgnih.gov

Derivatives such as 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole have been shown to diminish DNA synthesis in cancer cells and inhibit the activity of topoisomerase II, an enzyme that alters DNA topology and is critical for managing DNA supercoils during replication. researchgate.net By acting as topoisomerase poisons, these compounds can disrupt DNA integrity and induce cell death. bepls.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of thiadiazole derivatives. Research has consistently shown that the nature and position of substituents on the thiadiazole ring and its appended moieties significantly influence cytotoxic activity. researchgate.netmdpi.com

For example, in a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, a compound bearing an electron-donating 3,4,5-trimethoxy group on the phenyl ring exhibited the highest anticancer activity against multiple cell lines. nih.gov In another study of thiadiazole–imidazole derivatives, an ester group at position 2 of the 1,3,4-thiadiazole ring conferred higher activity than an amide or acetyl group. jst.go.jpjst.go.jp Similarly, for 2-amino-5-phenyl-substituted 1,3,4-thiadiazoles, the presence of an aromatic ring and electron-withdrawing substituents was found to promote anticancer activity. mdpi.com These SAR studies provide a rational basis for the design of new, more potent, and selective thiadiazole-based anticancer agents. jst.go.jprsc.orgjst.go.jp

Insights into Modulatory Activities

Glucokinase Activation: Research into glucokinase activators has identified various heterocyclic compounds as promising therapeutic agents for type 2 diabetes. While direct studies on Dimethyl-1,2,4-thiadiazole are scarce, a study has reported on N-(3-alkyl-1,2,4-thiadiazol-5-yl)benzamides as liver-selective glucokinase activators. This suggests that the 1,2,4-thiadiazole (B1232254) ring can serve as a core structure for designing molecules that allosterically activate glucokinase, a key enzyme in glucose metabolism. The specific contribution of dimethyl substitution on this activity is not detailed in the available literature.

Adenosine Receptor Modulation: The modulation of adenosine receptors is a significant area of pharmacological research for various conditions, including inflammatory diseases and neurological disorders. Studies have been conducted on 2,3,5-substituted d-nb.inforesearchgate.netnih.govthiadiazole analogues as allosteric modulators of adenosine receptors. These findings indicate that the 1,2,4-thiadiazole scaffold can be functionalized to interact with these G protein-coupled receptors. However, research specifically detailing the modulatory effects of this compound on adenosine receptors is not presently available.

Bioisosteric Replacement Strategies and Their Biological Implications

Bioisosterism is a key strategy in medicinal chemistry for optimizing drug candidates. The thiadiazole ring, in general, is considered a bioisostere of other five-membered heterocycles like oxadiazoles and pyrimidines. This is due to similarities in size, shape, and electronic distribution. For example, the pharmacological properties of 1,3,4-thiadiazole have been partly attributed to its role as a bioisostere of pyrimidine (B1678525), allowing it to interact with biological targets of pyrimidine-containing molecules. The 1,2,4-oxadiazole ring is also utilized as a bioisostere for ester and amide groups to improve metabolic stability. While these principles are well-established for the broader class of thiadiazoles, specific studies detailing the use of this compound in bioisosteric replacement strategies and the resulting biological implications have not been prominently reported.

Development of Thiadiazole-based Probes for Biological Systems

The development of chemical probes is essential for studying biological systems and for drug discovery. While various heterocyclic compounds are used to construct fluorescent probes or other molecular tools, there is a lack of specific information in the scientific literature regarding the development and application of probes based on the this compound structure.

Applications of Dimethyl 1,2,4 Thiadiazole in Materials Science and Technology

Optoelectronic Materials Applications

The unique electronic properties of the 1,2,4-thiadiazole (B1232254) core, such as its electron-deficient nature, are leveraged in the development of materials for optoelectronic devices. These materials are integral to the functioning of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

Thiadiazole derivatives are recognized for their potential in OLEDs, primarily due to their electron-transporting capabilities and photoluminescent properties. The electron-withdrawing nature of the thiadiazole ring can enhance the performance of organic materials used in the emissive and electron-transport layers of OLEDs.

Recent research has focused on synthesizing novel thiadiazole-based olefins designed for OLED applications. These compounds integrate various functional groups to tune their photophysical and electrochemical properties. A study on such derivatives revealed that they exhibit significant UV absorption and emit light in the green to red-orange regions of the spectrum. The electrochemical analysis of these materials is crucial for determining their suitability for OLEDs, with key parameters being the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which dictate charge injection and transport efficiency. The electrochemical gap for these thiadiazole-based olefins was found to be less than 2.32 eV, indicating their potential as organic small-molecule fluorophores for electroluminescent devices. bohrium.com

Table 1: Photophysical and Electrochemical Properties of Thiadiazole-Based Olefins for OLEDs

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Electrochemical Gap (eV) |

|---|---|---|---|---|

| Thiadiazole Olefin 1 | 309 | 490 | 5423 | <2.32 |

Data synthesized from a study on new thiadiazole-based olefins for OLED applications. The specific structures of the olefins are detailed in the source publication. bohrium.com

Organic Photovoltaic Cells and Charge Transport Characteristics

In the realm of organic solar cells, thiadiazole derivatives have shown promise, particularly as hole-transporting materials (HTMs). The function of an HTM is to efficiently extract and transport positive charge carriers (holes) from the light-absorbing layer to the anode.

A notable example is the use of a 3,5-disubstituted-1,2,4-thiadiazole derivative, specifically 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline), as an HTM in planar perovskite solar cells. This material was synthesized in a single step from commercially available reagents. mdpi.com The performance of this thiadiazole-based HTM was evaluated in a device with the architecture FTO/TiO2/perovskite/HTM/Ag. The resulting solar cell demonstrated a power conversion efficiency (PCE) of 14.4%, which is comparable to devices using the more common spiro-OMeTAD as the HTM. mdpi.com

The charge transport characteristics of this material were investigated through cyclic voltammetry (CV) and energy-resolved electrochemical impedance spectroscopy (ER-EIS). These measurements are crucial for determining the energy levels of the HTM relative to the perovskite absorber layer, which governs the efficiency of charge extraction.

Table 2: Electrochemical Properties of a 1,2,4-Thiadiazole-Based Hole Transport Material

| Method | HOMO (eV) | LUMO (eV) |

|---|---|---|

| Cyclic Voltammetry (CV) | -5.19 | -2.52 |

Data for 4,4'-((1E,1'E)-((1,2,4-thiadiazole-3,5-diyl)bis(azaneylylidene))bis(methaneylylidene))bis(N,N-di-p-tolylaniline). mdpi.com

These findings highlight the potential of 1,2,4-thiadiazole derivatives as cost-effective and efficient components in next-generation solar cell technologies.

Advanced Functional Materials

Beyond optoelectronics, the structural features of dimethyl-1,2,4-thiadiazole derivatives are being explored for applications in advanced functional materials, including liquid crystals and potentially data storage devices.

Liquid Crystalline Properties of Thiadiazole Derivatives

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Molecules that exhibit liquid crystalline phases (mesophases) are known as mesogens. The incorporation of heterocyclic rings like thiadiazole into the molecular structure can significantly influence the mesomorphic behavior.

Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively studied for their liquid crystalline properties. These compounds, when appropriately substituted with flexible alkyl or alkoxy chains, can exhibit various mesophases, such as nematic and smectic phases. researchgate.netsemanticscholar.org The 2,5-disubstituted-1,3,4-thiadiazole core has a significant bending angle of approximately 160°, which can favor the formation of biaxial nematic phases. researchgate.net

Table 3: Phase Transition Temperatures of Representative Thiadiazole-Based Liquid Crystals

| Compound Structure | Phase Transition Temperatures (°C) |

|---|---|